1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS No.: 704874-07-7
Cat. No.: VC11798458
Molecular Formula: C16H14ClFN2O2S2
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 704874-07-7 |
|---|---|
| Molecular Formula | C16H14ClFN2O2S2 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
| Standard InChI | InChI=1S/C16H14ClFN2O2S2/c17-13-5-7-14(8-6-13)24(21,22)20-10-9-19-16(20)23-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2 |
| Standard InChI Key | PYAPLTNJHIEYFZ-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CN(C(=N1)SCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
The compound 1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a sulfonyl derivative of a 4,5-dihydro-1H-imidazole scaffold. This structure combines the chemical properties of sulfonyl groups, sulfur-based linkages, and a fluorinated aromatic system, making it a promising candidate for various biological and chemical applications. Compounds with similar frameworks have been studied for their potential roles in medicinal chemistry, particularly in anticancer, antimicrobial, and enzyme inhibition studies.
Structural Features
The molecular structure of the compound can be divided into three key regions:
-
Sulfonyl Substituent: The 4-chlorobenzenesulfonyl group introduces electron-withdrawing characteristics that influence the compound's reactivity and polarity.
-
Thioether Linkage: The sulfur atom connecting the imidazole core to the 2-fluorophenylmethyl group contributes to the molecule's conformational flexibility and lipophilicity.
-
Imidazole Core: The 4,5-dihydro-1H-imidazole ring serves as the central scaffold, often associated with bioactivity due to its ability to form hydrogen bonds and interact with biological targets.
Synthesis Pathway
The synthesis of this compound typically involves:
-
Step 1: Preparation of the imidazole core through cyclization reactions involving diamines and aldehydes or ketones.
-
Step 2: Introduction of the sulfonyl group via sulfonation reactions using chlorobenzenesulfonyl chloride.
-
Step 3: Formation of the thioether bond by reacting the imidazole derivative with a fluorophenylmethyl thiol or related precursor.
These steps are often optimized to ensure high yields and purity using solvents like dichloromethane or toluene and catalysts such as triethylamine.
Analytical Data
The characterization of this compound is critical for confirming its structure and purity. Below are typical methods used:
| Analytical Technique | Observations/Results |
|---|---|
| NMR Spectroscopy (¹H and ¹³C) | Chemical shifts confirm aromatic protons, sulfonyl groups, and imidazole hydrogens. |
| Mass Spectrometry (MS) | Molecular ion peak corresponds to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Strong absorption bands for sulfonyl (SO₂) groups (~1150–1350 cm⁻¹) and C-F stretching (~1100 cm⁻¹). |
| Elemental Analysis | Matches theoretical values for carbon, hydrogen, nitrogen, sulfur, and fluorine content. |
Biological Applications
Compounds with similar structures have been investigated for their potential therapeutic roles:
-
Anticancer Activity: Sulfonamide derivatives are known to inhibit enzymes like carbonic anhydrase IX, which is overexpressed in tumor cells.
-
Antimicrobial Properties: The thioether linkage enhances membrane permeability in bacterial cells.
-
Enzyme Inhibition: Imidazole derivatives often act as ligands for metalloproteins or inhibitors of enzymes like histone deacetylases (HDACs).
Further studies are required to evaluate this specific compound's efficacy in these domains.
Potential Challenges
Some challenges in working with this compound include:
-
Stability Issues: Sulfonamides can hydrolyze under acidic or basic conditions.
-
Synthetic Complexity: Multi-step synthesis requires careful optimization to avoid byproducts.
-
Toxicity Concerns: Fluorinated compounds may exhibit bioaccumulation or toxicity in certain organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume